molecular formula C10H14OS B2641493 3-Methyl-1-(2-methoxyethyl)thiobenzene CAS No. 1707376-83-7

3-Methyl-1-(2-methoxyethyl)thiobenzene

Cat. No.: B2641493
CAS No.: 1707376-83-7
M. Wt: 182.28
InChI Key: TWVYICIQCMCJIB-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methoxyethyl)thiobenzene is an organic compound with the molecular formula C10H14OS. It is a sulfur-containing aromatic compound, characterized by the presence of a thiobenzene ring substituted with a methyl group and a 2-methoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methoxyethyl)thiobenzene typically involves the alkylation of thiobenzene derivatives. One common method is the Friedel-Crafts alkylation, where thiobenzene is reacted with 3-methyl-1-(2-methoxyethyl)chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methoxyethyl)thiobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(2-methoxyethyl)thiobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methoxyethyl)thiobenzene involves its interaction with various molecular targets and pathways. The sulfur atom in the thiobenzene ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of the methyl and 2-methoxyethyl groups can also affect the compound’s electronic properties and steric interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(2-methoxyethyl)thiobenzene is unique due to the combination of both methyl and 2-methoxyethyl groups on the thiobenzene ring. This dual substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various chemical and industrial applications .

Properties

IUPAC Name

1-(2-methoxyethylsulfanyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-9-4-3-5-10(8-9)12-7-6-11-2/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVYICIQCMCJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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